molecular formula C20H21ClN5O8PS B605024 8-pCPT-2-O-Me-cAMP-AM CAS No. 1152197-23-3

8-pCPT-2-O-Me-cAMP-AM

Cat. No. B605024
M. Wt: 557.9
InChI Key: FZMWUFYPEVDWPA-SILPBKOMSA-N
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Description

8-pCPT-2’-O-Me-cAMP-AM is an analogue of the natural signal molecule cyclic AMP . It selectively activates the Epac-Rap signaling pathway . It has been found to protect renal function from ischemia injury and stimulate insulin secretion by interacting with the PKA pathway .


Synthesis Analysis

The synthesis of 8-pCPT-2’-O-Me-cAMP-AM has been described in several studies . For instance, Kang et al. discussed the Epac-selective cAMP analog 8-pCPT-2’-O-Me-cAMP as a stimulus for Ca2±induced Ca2+ release and exocytosis in pancreatic β-Cells .


Molecular Structure Analysis

The molecular formula of 8-pCPT-2’-O-Me-cAMP-AM is C20H21ClN5O8PS . It appears as a white lyophilized solid . Its molecular weight is 557.9 .


Chemical Reactions Analysis

8-pCPT-2’-O-Me-cAMP-AM is known to induce Rap activation and junction tightening in HUVECs . It also triggers adhesion of Jurkat-Epac1 cells to fibronectin and stimulates insulin secretion in rat INS-1 cells .


Physical And Chemical Properties Analysis

8-pCPT-2’-O-Me-cAMP-AM is a film or powder that is colorless to light yellow . It is stored at a temperature of -20°C . It has a high lipophilicity and membrane permeability .

Scientific Research Applications

  • Thromboxane Receptor Antagonistic Properties : 8-pCPT-2-O-Me-cAMP has been shown to selectively activate cAMP-regulated Epac proteins, impacting the thromboxane receptor. It induces a rightward shift of the concentration response curve for the thromboxane mimetic U46619, suggesting a function as a direct thromboxane receptor antagonist (Sand et al., 2010).

  • Insulin Secretion in Human Islets : It potentiates glucose-stimulated insulin secretion in human islets of Langerhans. This is associated with K-ATP channel inhibition, depolarization, and an increase of [Ca2+]i in beta cells, suggesting a role in diabetes research (Holz et al., 2010).

  • Reduction of Cellular Stress and Ischemia-induced Kidney Failure : Pharmacological activation of Epac-Rap signaling using 8-pCPT-2-O-Me-cAMP preserves cell adhesions during hypoxia, maintaining barrier function, and reducing renal failure in a mouse model for ischemia-reperfusion injury (Stokman et al., 2011).

  • Effects on Blood Platelets : The compound can inhibit agonist-induced-GPCR-stimulated P-selectin independent from Epac1, indicating an off-target effect mediated by antagonistic P2Y12 receptor binding, relevant in studies involving blood platelets (Herfindal et al., 2013).

  • Enhanced Insulin Secretagogue Properties in Rat Cells : It shows potential as an insulin secretagogue in pancreatic beta cell lines, suggesting implications for diabetes treatment (Chepurny et al., 2009).

  • Improved Epac-Selective cAMP Analogue : 8-pCPT-2-O-Me-cAMP-AM has been synthesized to improve membrane permeability, making it a useful tool in Epac-related research (Vliem et al., 2008).

Future Directions

The high lipophilicity and membrane permeability of 8-pCPT-2’-O-Me-cAMP-AM, as well as its increased PDE stability, make it a promising compound for future research . Its ability to selectively activate the Epac-Rap signaling pathway could be particularly useful in the study of renal function and insulin secretion .

properties

IUPAC Name

[(4aR,6R,7R,7aR)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-7-methoxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-yl]oxymethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN5O8PS/c1-10(27)30-9-32-35(28)31-7-13-15(34-35)16(29-2)19(33-13)26-18-14(17(22)23-8-24-18)25-20(26)36-12-5-3-11(21)4-6-12/h3-6,8,13,15-16,19H,7,9H2,1-2H3,(H2,22,23,24)/t13-,15-,16-,19-,35?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMWUFYPEVDWPA-SILPBKOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOP1(=O)OCC2C(O1)C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCOP1(=O)OC[C@@H]2[C@@H](O1)[C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN5O8PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-pCPT-2-O-Me-cAMP-AM

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